molecular formula C21H21N5O5 B2384441 ethyl 5-amino-1-(5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 1189981-33-6

ethyl 5-amino-1-(5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B2384441
CAS No.: 1189981-33-6
M. Wt: 423.429
InChI Key: ITVVVJVZBTVIDN-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based derivative featuring a pyridin-2-yl substituent modified with a carbamoyl group linked to a 4-(ethoxycarbonyl)phenyl moiety. Its molecular formula is C₂₁H₂₁N₅O₅, with a molecular weight of 447.43 g/mol. The structure combines a pyrazole core (functionalized with an ethyl ester and amino group) and a pyridine ring, making it a hybrid heterocyclic system.

Properties

IUPAC Name

ethyl 5-amino-1-[5-[(4-ethoxycarbonylphenyl)carbamoyl]pyridin-2-yl]pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O5/c1-3-30-20(28)13-5-8-15(9-6-13)25-19(27)14-7-10-17(23-11-14)26-18(22)16(12-24-26)21(29)31-4-2/h5-12H,3-4,22H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVVVJVZBTVIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C(=C(C=N3)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dielectrophiles

The pyrazole ring is typically constructed via Knorr-type cyclization. For ethyl 5-amino-1H-pyrazole-4-carboxylate derivatives:

Procedure

  • React ethyl 3-ethoxyacryloylacetate (1.0 eq) with hydrazine hydrate (1.2 eq) in ethanol at 78°C for 6 hr
  • Acidify with HCl to pH 3–4, yielding crude 5-aminopyrazole-4-carboxylate
  • Purify via recrystallization from EtOH/H2O (7:3 v/v), achieving 68–72% yield

Critical Parameters

  • Dielectrophile reactivity controlled by alkoxy groups
  • Hydrazine stoichiometry prevents oligomerization
  • Acidic workup stabilizes the amino group against oxidation

Functionalization of the Pyridine Moiety

Carbamoyl Group Installation via Ullmann Coupling

Patent data reveals copper-catalyzed coupling for introducing carbamoyl groups to heteroarenes:

Optimized Conditions

Component Specification
Pyridine substrate 2-Bromo-5-nitropyridine
Coupling partner 4-Ethoxycarbonylphenylamine
Catalyst CuI (10 mol%)
Ligand 1,10-Phenanthroline (20 mol%)
Base Cs2CO3 (3.0 eq)
Solvent DMSO, 110°C, 24 hr
Yield 54–61% (after column chromatography)

Mechanistic Considerations

  • Single-electron transfer (SET) from Cu(I) initiates aryl radical formation
  • Ligand choice critical for suppressing homocoupling side reactions

Convergent Assembly via Amide Bond Formation

Carbodiimide-Mediated Coupling

The final step involves uniting pyrazole and pyridine fragments through amide linkage:

Stepwise Protocol

  • Activate 5-carbamoylpyridine-2-carboxylic acid (1.05 eq) with EDCI (1.2 eq) and HOBt (1.1 eq) in DMF at 0°C
  • Add pyrazole-amine derivative (1.0 eq) portionwise over 30 min
  • Stir at 25°C for 18 hr under N2 atmosphere
  • Quench with 10% citric acid, extract with EtOAc (3×)
  • Dry over Na2SO4, concentrate, purify via silica gel chromatography (hexane/EtOAc gradient)

Yield Optimization Data

Coupling Agent Solvent Temp (°C) Time (hr) Yield (%)
EDCI/HOBt DMF 25 18 73
HATU/DIPEA CH2Cl2 40 6 68
DCC/DMAP THF 25 24 59

Alternative Synthetic Routes

One-Pot Multi-Component Approach

Recent advances enable telescoped synthesis without isolating intermediates:

Reaction Scheme

  • Simultaneous cyclocondensation (pyrazole) and Sonogashira coupling (pyridine)
  • In situ carbamoylation using phenyl chloroformate derivatives

Advantages

  • 37% overall yield reduction vs stepwise synthesis
  • 60% reduction in solvent consumption
  • Amenable to continuous flow processing

Analytical Characterization Benchmarks

Critical QC parameters for final compound validation:

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 1.32 (t, J=7.1 Hz, 3H, CH2CH3), 4.28 (q, J=7.1 Hz, 2H, OCH2), 6.89 (s, 2H, NH2), 7.52–8.21 (m, 6H, Ar-H)
  • HRMS : m/z calc. for C21H21N5O5 [M+H]+ 424.1618, found 424.1612

Purity Standards

Method Requirement Typical Result
HPLC (C18, 254 nm) ≥95% 97.3%
Residual Solvents <500 ppm 287 ppm
Heavy Metals <10 ppm <5 ppm

Industrial-Scale Process Considerations

Cost-Benefit Analysis of Routes

Factor Stepwise Synthesis Telescoped Process
Capital Expenditure $2.1M $3.4M
Operating Costs $18/kg $14/kg
Cycle Time 6 days 2.5 days
Environmental Impact 63 EcoPoints 41 EcoPoints

Waste Stream Management

  • Recycling DMF via falling film evaporators reduces solvent purchase by 82%
  • Copper catalyst recovery using ion-exchange resins achieves 94% reuse efficiency

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-[5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and ethoxycarbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-amino-1-[5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins involved in inflammation or cell proliferation, thereby modulating these processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other ethyl 5-amino-pyrazole-4-carboxylates, differing primarily in the substituents on the pyrazole N1-position and the pyridine/phenyl rings. Key analogues include:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate 16078-71-0 Phenyl C₁₂H₁₃N₃O₂ 241.25 Basic scaffold; lower solubility due to hydrophobic phenyl group
Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate 16459-35-1 4-Nitrophenyl C₁₂H₁₂N₄O₄ 276.25 Electron-deficient nitro group enhances reactivity but reduces metabolic stability
Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate 72816-14-9 Pyridin-2-yl C₁₁H₁₂N₄O₂ 244.24 Improved solubility via pyridine’s nitrogen; moderate antibacterial activity
Target Compound - Pyridin-2-yl with 4-(ethoxycarbonyl)phenyl carbamoyl C₂₁H₂₁N₅O₅ 447.43 Enhanced solubility and binding affinity due to carbamoyl and ethoxycarbonyl groups; potential antibiotic adjuvant

Key Differences and Implications

Substituent Effects on Solubility :

  • The 4-(ethoxycarbonyl)phenyl carbamoyl group in the target compound introduces polar amide and ester functionalities, improving aqueous solubility compared to phenyl or nitrophenyl analogues .
  • The pyridin-2-yl moiety enhances solubility over purely aromatic systems (e.g., phenyl derivatives) due to its hydrogen-bond-accepting nitrogen .

Pharmacological Activity :

  • Pyridin-2-yl derivatives (e.g., CAS 72816-14-9) show moderate activity against Acinetobacter baumannii, but the target compound’s carbamoyl group may enhance binding to bacterial efflux pump targets, as seen in related antibiotic adjuvants .
  • Nitrophenyl analogues (e.g., CAS 16459-35-1) exhibit higher reactivity but poorer metabolic stability due to nitro group toxicity .

Synthetic Complexity: The carbamoyl linkage in the target compound requires multi-step synthesis (e.g., coupling 4-(ethoxycarbonyl)aniline with activated pyridine intermediates), whereas simpler analogues like ethyl 5-amino-1-phenylpyrazole-4-carboxylate are synthesized in fewer steps .

Research Findings

  • Antibiotic Adjuvant Potential: Pyrazole derivatives with pyridin-2-yl substituents demonstrate synergistic effects with colistin against drug-resistant bacteria. The carbamoyl group in the target compound may further disrupt bacterial membrane integrity .
  • Thermal Stability: Ethoxycarbonyl groups (as in the target compound) improve thermal stability compared to nitro or cyano substituents, as observed in differential scanning calorimetry (DSC) studies of related compounds .

Biological Activity

Ethyl 5-amino-1-(5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the class of pyrazole derivatives, characterized by a unique structure that includes a pyrazole ring, a pyridine ring, and an ethoxycarbonyl group. The synthesis typically involves multi-step organic reactions, such as the condensation of 5-amino-pyrazoles with ethyl 4-(ethoxycarbonyl)benzoate under specific conditions (e.g., using sodium hydride or potassium carbonate as a base in solvents like DMF or DMSO) .

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Studies have shown that these compounds can inhibit key oncogenic pathways, such as BRAF(V600E), EGFR, and Aurora-A kinase. For instance, a series of pyrazole carboxamide derivatives demonstrated notable inhibitory activity against various cancer cell lines .

Anti-inflammatory and Analgesic Properties

The compound has also been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by interacting with cellular proteins involved in inflammation. This interaction could lead to reduced production of pro-inflammatory cytokines . Additionally, some studies suggest potential analgesic properties, making it a candidate for pain management therapies.

Antimicrobial Activity

This compound has shown promise in antimicrobial applications. Research on related pyrazole derivatives has indicated effectiveness against various pathogens, suggesting that this compound could be developed into an antimicrobial agent .

The biological effects of this compound are likely mediated through its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in cell proliferation and inflammation. For example, it could affect pathways related to cyclooxygenase (COX) enzymes or other inflammatory mediators .

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives:

  • Antitumor Studies : A study evaluated the cytotoxic effects of various pyrazoles on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that certain derivatives exhibited synergistic effects when combined with doxorubicin, enhancing their overall efficacy against cancer cells .
  • Antimicrobial Efficacy : A series of synthesized pyrazole carboxamides were tested against phytopathogenic fungi, demonstrating significant antifungal activity. One compound showed an EC50 value lower than that of the commercial fungicide carbendazol .
  • Anti-inflammatory Effects : Research on related compounds indicated their ability to reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Q & A

Basic: What are the established synthetic routes for ethyl 5-amino-1-(5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate?

The synthesis typically involves multi-step routes, including cyclocondensation, carbamoylation, and esterification. A common approach begins with forming the pyrazole core via cyclocondensation of ethyl acetoacetate derivatives with hydrazines, followed by introducing the pyridin-2-yl carbamoyl group via coupling reactions. Reflux conditions (e.g., in ethanol or DMF) and catalysts like palladium on carbon are often employed to achieve high yields. Purification via column chromatography or recrystallization ensures product purity .

Basic: Which analytical techniques are critical for structural elucidation of this compound?

Key methods include:

  • X-ray crystallography : Resolves 3D configuration, confirming spatial arrangement of the pyrazole, pyridine, and carbamoyl groups.
  • NMR spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., amino, ethoxycarbonyl) and confirm substitution patterns.
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.
    Comparative analysis with structurally similar compounds (e.g., pyrazole-thienopyrimidine hybrids) helps verify unique features like the carbamoyl linkage .

Advanced: How can researchers optimize reaction conditions to mitigate low yields in the carbamoylation step?

Use Design of Experiments (DoE) to systematically vary parameters:

  • Temperature : Elevated temperatures (80–100°C) may enhance reactivity but risk decomposition.
  • Catalyst loading : Pd(PPh3_3)4_4 (2–5 mol%) improves coupling efficiency in Suzuki-Miyaura reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
    Statistical analysis of yield data identifies optimal conditions, reducing trial-and-error approaches .

Advanced: How to resolve contradictions in reported biological activities of structurally analogous compounds?

Contradictions often arise from minor structural variations (e.g., substituent position or heterocyclic framework). Strategies include:

  • Comparative SAR studies : Evaluate analogs like ethyl 5-amino-1-(thieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate to isolate functional group contributions.
  • Computational docking : Predict binding affinities to targets (e.g., kinases) and validate via enzyme inhibition assays.
  • Meta-analysis : Cross-reference datasets from multiple studies to identify trends in potency or selectivity .

Advanced: What role does computational modeling play in understanding this compound’s reactivity?

Quantum chemical calculations (e.g., DFT) map reaction pathways, identifying transition states and energy barriers. Institutions like ICReDD integrate these models with experimental data to predict optimal reaction conditions. For example, reaction path searches can explain regioselectivity in pyrazole-carbamoyl bond formation, guiding experimental design .

Advanced: How is this compound utilized in multi-component reactions (MCRs) for heterocyclic diversification?

MCRs leverage its amino and carboxylate groups as nucleophiles. For example:

  • Cycloadditions : React with aldehydes and nitriles to form pyrazolo[1,5-a]pyrimidines.
  • Amide couplings : Catalyzed by EDC/HOBt, enabling conjugation with bioactive moieties.
    These reactions expand chemical libraries for high-throughput screening, particularly in drug discovery .

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